molecular formula C8H12O3 B13071627 2-(2-Methoxyacetyl)cyclopentan-1-one

2-(2-Methoxyacetyl)cyclopentan-1-one

Cat. No.: B13071627
M. Wt: 156.18 g/mol
InChI Key: YLVRFKXSRUZZBA-UHFFFAOYSA-N
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Description

2-(2-Methoxyacetyl)cyclopentan-1-one is an organic compound with the molecular formula C8H12O3 It is a cyclopentanone derivative, characterized by the presence of a methoxyacetyl group at the second position of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyacetyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyacetyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles and appropriate catalysts.

Major Products Formed

Scientific Research Applications

2-(2-Methoxyacetyl)cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetyl)cyclopentan-1-one involves its interaction with specific molecular targets. The methoxyacetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclopentanone ring provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A structurally related compound with a similar cyclopentanone ring but lacking the methoxyacetyl group.

    2-Methyl-2-cyclopenten-1-one: Another related compound with a methyl group instead of the methoxyacetyl group.

Uniqueness

2-(2-Methoxyacetyl)cyclopentan-1-one is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical properties and reactivity. This functional group can participate in specific interactions that are not possible with other similar compounds, making it valuable in various applications .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(2-methoxyacetyl)cyclopentan-1-one

InChI

InChI=1S/C8H12O3/c1-11-5-8(10)6-3-2-4-7(6)9/h6H,2-5H2,1H3

InChI Key

YLVRFKXSRUZZBA-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1CCCC1=O

Origin of Product

United States

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